molecular formula C19H21N3O B3119994 N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide CAS No. 25810-61-1

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide

Cat. No.: B3119994
CAS No.: 25810-61-1
M. Wt: 307.4 g/mol
InChI Key: LNDCSPQHVRXQNW-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide is a synthetic organic compound provided for research purposes. It features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and its presence in numerous therapeutic agents . The molecular structure incorporates a benzamide group attached to a substituted benzimidazole, a combination that is of significant interest in the development of novel bioactive molecules . Benzimidazole derivatives are extensively studied for their wide range of potential pharmacological applications, including antimicrobial , anticancer, and antifungal activities . Specifically, some N-(1H-benzimidazol-2-yl)benzamide derivatives have been reported to exhibit fungicide activity in scientific studies . Furthermore, related structural analogs have been investigated for their antibacterial properties, particularly against challenging strains like Staphylococcus aureus and Mycobacterium smegmatis . The mechanism of action for compounds in this class may involve interaction with key biological targets such as FtsZ proteins, which are crucial for bacterial cell division, or pyruvate kinase enzymes . This product is intended for research applications only and is not for diagnostic, therapeutic, or any human use. Researchers are encouraged to explore its properties and potential applications in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-13(2)12-17(22-19(23)14-8-4-3-5-9-14)18-20-15-10-6-7-11-16(15)21-18/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDCSPQHVRXQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides .

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide is a benzimidazole derivative with potential applications in various scientific fields. Benzimidazoles, a class of heterocyclic compounds, possess a broad spectrum of bioactivity, making them valuable in medicinal chemistry .

Antimicrobial and Antifungal Applications
Benzimidazole derivatives have demonstrated significant antimicrobial and antifungal activities . For instance, certain benzimidazole-based compounds have shown potent antibacterial activity against Gram-positive bacteria such as S. aureus and Gram-negative bacteria such as E. coli . Some derivatives also exhibit antifungal activity against A. niger and other fungal strains .

Anti-inflammatory and Analgesic Applications
Benzimidazole derivatives have shown anti-inflammatory effects . Certain compounds have demonstrated cyclooxygenase inhibitory effects and reduced edema volume in studies . Additionally, some benzimidazole derivatives exhibit analgesic activity, reducing writhing in animal models .

Antioxidant Applications
Certain N-substituted pyrazole-containing benzimidazoles have exhibited antioxidant activity . These compounds have shown inhibitory effects against xanthine oxidase and urease, enzymes involved in oxidative stress .

Other Potential Applications
Benzimidazoles are present in a variety of therapeutic agents, including antihelmintics, antivirals, antifungals, proton pump inhibitors, and antihypertensives . Moreover, some imidazole-benzamide compounds are useful for treating cellular proliferative diseases and disorders by modulating the activity of mitotic kinesins .

Mechanism of Action

Biological Activity

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide is a compound belonging to the class of benzimidazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound acts primarily as an allosteric activator of human glucokinase (GK). This activation enhances the conversion of glucose to glucose-6-phosphate in the presence of adenosine triphosphate (ATP), leading to significant hypoglycemic effects . Such properties suggest its potential as a therapeutic agent for managing type 2 diabetes (T2D) .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit promising antitumor properties. In vitro studies have shown that certain benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds demonstrated IC50 values against lung cancer cell lines A549, HCC827, and NCI-H358, highlighting their potential as new antitumor agents .

Cell LineIC50 (µM)
A5492.12
HCC8275.13
NCI-H3580.85

2. Antimicrobial Activity

This compound also shows antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing against Escherichia coli and Staphylococcus aureus has revealed notable effectiveness, suggesting its potential use in treating bacterial infections .

3. Neuroleptic Activity

Benzamide derivatives have been explored for neuroleptic effects. Some studies report that modifications in the structure of benzamides can lead to enhanced activity compared to traditional neuroleptics like metoclopramide . This highlights an additional therapeutic avenue for compounds related to this compound.

Case Studies

Several studies have focused on the synthesis and evaluation of benzimidazole derivatives:

  • Study on Antitumor Activity : A study evaluated various benzimidazole derivatives for their antitumor activity using both 2D and 3D assays. The findings indicated that these compounds exhibited higher efficacy in 2D assays compared to 3D formats, suggesting their mechanism may differ based on environmental conditions .
  • Antimicrobial Evaluation : Another study systematically tested a series of benzimidazole derivatives against resistant strains of bacteria. The results showed that certain modifications enhanced antibacterial potency, making them suitable candidates for further development as antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide?

  • Methodology : The compound can be synthesized via acid-catalyzed condensation of azlactone precursors with o-phenylenediamine (OPDA). For example, hydrolysis of an azlactone in 50% acetic acid, followed by refluxing with OPDA in dioxane at 135–140°C for 20 hours, yields the benzimidazole core. Purification involves recrystallization from ethanol, achieving a 72% yield .
  • Key Data : Reaction conditions (temperature, solvent), spectral confirmation (IR: 1654 cm⁻¹ for CONH; ¹H-NMR: δ 12.55 ppm for NH), and elemental analysis (C: 68.97%, N: 15.61%) validate the protocol .

Q. How is structural characterization performed for this compound?

  • Techniques : Use FT-IR to identify functional groups (e.g., CONH, C=N), ¹H/¹³C-NMR for proton/carbon environments, and ESI-MS for molecular ion confirmation (m/z = 454.2 [M⁺]). TLC (Rf = 0.2) monitors reaction progress .
  • Example : In NMR, the vinyl CH proton appears at δ 7.11 ppm, while the benzamide NH is observed at δ 12.55 ppm (D₂O exchangeable) .

Q. What pharmacological activities are associated with benzimidazole derivatives?

  • Activities : Benzimidazoles exhibit antimicrobial, anti-inflammatory, and antiparasitic properties. For instance, derivatives with substituted phenyl groups show enhanced activity due to electronic effects .
  • Assays : In vitro anti-inflammatory screening via protein denaturation inhibition or COX-2 enzyme assays can quantify activity .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

  • Approach : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like kinases or GPCRs. For example, the benzimidazole moiety may interact with ATP-binding pockets via π-π stacking .
  • Validation : Compare docking scores (e.g., ∆G = -8.2 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

  • Case Study : Discrepancies in ¹³C-NMR signals (e.g., δ 148.66 ppm for C2 vs. δ 143.92 ppm for CH=C-N) may arise from tautomerism. Use variable-temperature NMR or X-ray crystallography (SHELX refinement) to confirm tautomeric forms .
  • Tools : SHELXL for small-molecule refinement; Mercury software for crystal structure visualization .

Q. How do substituents on the benzamide moiety influence bioactivity?

  • SAR Insights : Electron-withdrawing groups (e.g., NO₂, Cl) at the para position enhance antimicrobial activity by increasing electrophilicity. Methyl groups improve lipophilicity, aiding membrane penetration .
  • Data : A derivative with 5-chloro substitution showed 90% inhibition of S. aureus at 50 µg/mL, compared to 65% for the unsubstituted analog .

Methodological Guidance

Q. What experimental designs optimize yield in multi-step syntheses?

  • Recommendations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Employ high-throughput screening (HTS) for solvent/catalyst optimization (e.g., acetic acid vs. polyphosphoric acid for cyclization) .
  • Monitor reaction progress via LC-MS to isolate intermediates .

Q. How to validate purity and stability under storage conditions?

  • Protocols :

  • HPLC purity >95% (C18 column, acetonitrile/water gradient).
  • Accelerated stability studies (40°C/75% RH for 6 months) with periodic NMR/FT-IR checks for degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide
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N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide

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